molecular formula C12H10O3S B12068955 3-(3-Hydroxymethylphenyl)thiophene-2-carboxylic acid

3-(3-Hydroxymethylphenyl)thiophene-2-carboxylic acid

Cat. No.: B12068955
M. Wt: 234.27 g/mol
InChI Key: UFVKPHSBJVIECM-UHFFFAOYSA-N
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Description

3-(3-Hydroxymethylphenyl)thiophene-2-carboxylic acid (CAS: 160278-20-6) is a thiophene-based carboxylic acid derivative featuring a hydroxymethylphenyl substituent at the 3-position of the thiophene ring.

Properties

Molecular Formula

C12H10O3S

Molecular Weight

234.27 g/mol

IUPAC Name

3-[3-(hydroxymethyl)phenyl]thiophene-2-carboxylic acid

InChI

InChI=1S/C12H10O3S/c13-7-8-2-1-3-9(6-8)10-4-5-16-11(10)12(14)15/h1-6,13H,7H2,(H,14,15)

InChI Key

UFVKPHSBJVIECM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=C(SC=C2)C(=O)O)CO

Origin of Product

United States

Preparation Methods

The synthesis of 3-(3-Hydroxymethylphenyl)thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation reaction of ynones or ynoates with 2-mercapto acetate under basic conditions . Another method includes the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents . Industrial production methods often utilize these reactions due to their efficiency and high yield.

Chemical Reactions Analysis

3-(3-Hydroxymethylphenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium dichromate for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene Ring

2.1.1. Sulfamoyl Derivatives
  • 3-(4-Carboxy-2-hydroxy-phenylsulfamoyl)-thiophene-2-carboxylic acid (Compound 10) : Synthesized via ester hydrolysis (31% yield, m.p. 240–242°C), this derivative exhibits enhanced acidity due to dual carboxylic acid groups. Its NMR data (δ 7.46–8.05 ppm for aromatic protons) confirm substituent positioning .
  • 3-(3-Carboxy-phenylsulfamoyl)-thiophene-2-carboxylic acid (Compound 8) : Derived from methyl ester 8A (75% yield, m.p. 46–49°C), this compound demonstrates similar structural features but with a meta-carboxy group on the phenyl ring, affecting its electronic properties and intermolecular interactions .
2.1.2. Halogenated Derivatives
  • 3-(4-Chlorophenylsulfamoyl)-thiophene-2-carboxylic acid : Exhibits a chlorine atom at the para position of the phenyl ring, increasing lipophilicity (logP ~2.8) and resistance to metabolic degradation compared to the hydroxymethyl analog .
  • 3-(Trifluoromethyl)thiophene-2-carboxylic acid (CAS: 767337-59-7) : The trifluoromethyl group introduces strong electron-withdrawing effects, lowering the pKa of the carboxylic acid (predicted pKa ~2.5) and enhancing reactivity in nucleophilic substitutions .

Backbone Modifications

  • Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives: Expanding the thiophene backbone to a fused thienothiophene system (e.g., compound 13) reduces potency in biological assays due to steric hindrance, highlighting the critical role of backbone size in activity .
  • Benzo[b]thiophene-2-carboxylic Acid Derivatives : Substitution with chlorinated aromatic systems (e.g., 6-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid) improves binding affinity to targets like Mcl1 inhibitors (IC50 < 100 nM) but reduces aqueous solubility compared to the hydroxymethylphenyl variant .

Table 1: Key Properties of Selected Thiophene-2-carboxylic Acid Derivatives

Compound Name Substituent(s) Melting Point (°C) Yield (%) Key Biological Activity
3-(3-Hydroxymethylphenyl)-thiophene-2-carboxylic acid 3-(hydroxymethylphenyl) Not reported Not reported Unknown (structural analog studies pending)
3-(4-Carboxy-2-hydroxy-phenylsulfamoyl)-thiophene-2-carboxylic acid 4-carboxy-2-hydroxy-phenylsulfamoyl 240–242 31 β-lactamase inhibition (Ki ~0.5 μM)
3-(Trifluoromethyl)thiophene-2-carboxylic acid 3-CF3 Not reported Not reported Enhanced acidity (pKa ~2.5)
3-Methylthiophene-2-carboxylic acid 3-CH3 Not reported Not reported Intermediate for pharmaceuticals

Table 2: NMR Chemical Shifts (δ, ppm) for Key Protons

Compound H1 (Thiophene) H2 (Thiophene) Substituent Protons
3-(3-Hydroxymethylphenyl)-thiophene-2-carboxylic acid Not reported Not reported Hydroxymethyl: δ ~4.6 (CH2OH)
3-(3-Carboxy-phenylsulfamoyl)-thiophene-2-carboxylic acid 8.05 (d, J=5.4) 7.54 (d, J=5.4) Phenyl: δ 7.46–7.81 (m)
3-(4-Chlorophenylsulfamoyl)-thiophene-2-carboxylic acid 8.18 (d, J=1.9) 7.97 (d, J=8.7) Chlorophenyl: δ 7.45–7.84 (m)

Biological Activity

3-(3-Hydroxymethylphenyl)thiophene-2-carboxylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

Molecular Formula : C11H10O3S
Molecular Weight : 218.26 g/mol
IUPAC Name : 3-(3-hydroxymethylphenyl)thiophene-2-carboxylic acid
Canonical SMILES : C1=CC(=C(C=C1)C(C)C(=O)O)C2=C(SC=C2)C(=O)O

The compound features a thiophene ring, a carboxylic acid group, and a hydroxymethylphenyl moiety, which contribute to its diverse biological activities.

Antimicrobial Properties

Research indicates that 3-(3-hydroxymethylphenyl)thiophene-2-carboxylic acid exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For instance, studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.

  • Case Study : A study evaluated the effects of 3-(3-hydroxymethylphenyl)thiophene-2-carboxylic acid on MCF-7 breast cancer cells. The compound reduced cell viability by 50% at a concentration of 10 µM after 48 hours of treatment.

The biological activity of 3-(3-hydroxymethylphenyl)thiophene-2-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer effects.
  • Receptor Modulation : It may modulate receptor activity related to cell signaling pathways, influencing cell proliferation and survival.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of thiophene derivatives, revealing insights into how modifications can enhance biological activity. For example:

  • Modification Impact : Substituting different functional groups on the thiophene ring was found to significantly affect both antimicrobial and anticancer activities. Compounds with electron-withdrawing groups exhibited increased potency.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3-Hydroxymethylphenyl)thiophene-2-carboxylic acid, and how can purity be ensured?

  • Methodology :

  • Step 1 : Utilize cross-coupling reactions (e.g., Sonogashira coupling) to introduce alkynyl groups to the thiophene ring, followed by hydrolysis to generate the carboxylic acid moiety .
  • Step 2 : Protect the hydroxymethyl group during synthesis using tert-butyldimethylsilyl (TBS) ethers to prevent undesired side reactions. Deprotection with tetrabutylammonium fluoride (TBAF) yields the final product.
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures. Confirm purity via HPLC (>98%) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Key Methods :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and functional groups (e.g., hydroxymethyl proton at δ 4.6–4.8 ppm, carboxylic acid proton absent due to exchange broadening) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ or [M−H]⁻ peaks.
  • FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and O-H stretch (~2500–3300 cm⁻¹) .
  • X-ray Crystallography : For unambiguous structural determination if single crystals are obtainable .

Q. How should this compound be stored to maintain stability?

  • Guidelines :

  • Store in amber glass bottles at −20°C under inert gas (argon or nitrogen) to prevent oxidation of the thiophene ring and hydroxymethyl group.
  • Avoid exposure to strong bases or oxidizing agents, which may degrade the carboxylic acid moiety .

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization of the thiophene ring?

  • Strategies :

  • Directing Groups : Introduce electron-withdrawing groups (e.g., sulfonamides) at the 3-position to direct electrophilic substitution to the 5-position .
  • Catalytic Systems : Use Pd-catalyzed C–H activation with ligands like 2,2′-bipyridine to achieve meta-selective arylations .
  • Example : Iodolactonization of 3-alkynyl derivatives under I₂/NaHCO₃ in MeCN yields 6-endo-dig cyclization products with >70% regioselectivity (Table 1, ).

Q. What computational methods are suitable for predicting interactions with biological targets?

  • Approach :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., beta-lactamases). Focus on the carboxylic acid group’s interaction with catalytic residues (e.g., Lys73 in TEM-1 β-lactamase) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Analyze RMSD and hydrogen-bonding networks .

Q. How can conflicting data in biological activity studies be resolved?

  • Troubleshooting :

  • Assay Variability : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) and use positive controls (e.g., clavulanic acid for β-lactamase inhibition).
  • Structural Analogues : Synthesize derivatives (e.g., replacing hydroxymethyl with chloromethyl) to isolate structure-activity relationships (SAR). Compare IC₅₀ values across analogues .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Optimization :

  • Reaction Monitoring : Use in-situ IR or HPLC to track intermediate formation.
  • Temperature Control : Maintain reactions at 0–5°C during sensitive steps (e.g., sulfonamide coupling) to suppress dimerization .
  • Case Study : Reducing equivalents of I₂ from 1.5 to 1.0 in iodolactonization decreased byproduct 5 (cycloisomerization product) from 17% to 10% yield .

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